molecular formula C14H22O B7907091 1-(4-iso-Butylphenyl)-2-methyl-2-propanol

1-(4-iso-Butylphenyl)-2-methyl-2-propanol

Cat. No.: B7907091
M. Wt: 206.32 g/mol
InChI Key: SLARIRLWGIKZIP-UHFFFAOYSA-N
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Description

1-(4-iso-Butylphenyl)-2-methyl-2-propanol is a tertiary alcohol characterized by a 2-methyl-2-propanol (tert-butanol) backbone substituted with a 4-iso-butylphenyl group at the 1-position. This aromatic tertiary alcohol combines the steric and electronic effects of the bulky iso-butylphenyl group with the reactivity of a tertiary alcohol.

Properties

IUPAC Name

2-methyl-1-[4-(2-methylpropyl)phenyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-11(2)9-12-5-7-13(8-6-12)10-14(3,4)15/h5-8,11,15H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLARIRLWGIKZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-iso-Butylphenyl)-2-methyl-2-propanol typically involves the reduction of 1-(4-iso-Butylphenyl)-2-methyl-2-propanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol, and the temperature is maintained at room temperature to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is preferred due to its efficiency and scalability. The reaction is conducted under high pressure and temperature to achieve high conversion rates.

Chemical Reactions Analysis

Types of Reactions: 1-(4-iso-Butylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-iso-Butylphenyl)-2-methyl-2-propanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can yield secondary alcohols or hydrocarbons, depending on the reagents and conditions used.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.

Major Products:

    Oxidation: 1-(4-iso-Butylphenyl)-2-methyl-2-propanone.

    Reduction: Various secondary alcohols or hydrocarbons.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-(4-iso-Butylphenyl)-2-methyl-2-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: The compound is utilized in the production of fine chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-iso-Butylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The hydroxyl group plays a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with active sites of enzymes.

Comparison with Similar Compounds

Structural Analogs with Aromatic Substitutions

(a) 1-(4-Chlorophenyl)-2-methyl-2-propanol (CAS 5468-97-3)
  • Structure : Chlorine replaces the iso-butyl group at the para position.
  • Molecular weight: 184.66 g/mol (vs. ~206.3 g/mol for the iso-butyl variant, estimated from analogs). Spectral Data: The ¹H-NMR of the chlorophenyl analog shows aromatic protons at δ 7.79–7.77 ppm (doublet, J = 8.15 Hz), similar to iso-butylphenyl derivatives (e.g., δ 7.26–7.24 ppm in compound 12a) .
(b) 1-(4-Methylphenyl)-1-propanol (CAS 25574-04-3)
  • Structure : A primary alcohol with a methyl-substituted phenyl group.
  • Key Differences: Primary vs. Lower steric hindrance may enhance solubility in polar solvents compared to the bulky iso-butylphenyl variant .
(c) 1-(4-Vinylphenyl)-2-methyl-2-propanol
  • Structure : Vinyl group replaces iso-butyl.
  • Molecular formula: C₁₂H₁₆O (same as iso-butyl variant if iso-butyl is C₄H₉) .

Functional Group Variants

(a) 1-(4-iso-Butylphenyl)-5-morpholinopentan-1-one (11a)
  • Structure : Ketone replaces the alcohol group.
  • Key Differences :
    • Reactivity : The ketone (11a) undergoes nucleophilic additions, while the alcohol (target compound) participates in oxidation or esterification.
    • Spectral Data : ¹³C-NMR for the ketone shows a carbonyl peak at δ 199.68 ppm, absent in alcohol derivatives .
(b) 5-(4-Benzylpiperidin-1-yl)-1-(4-iso-butylphenyl)pentan-1-ol (10d)
  • Structure: Incorporates a piperidinyl-pentanol chain.
  • Key Differences :
    • Higher molecular complexity reduces yield (45% vs. 94% for simpler alcohol 10a) due to steric challenges .
    • Melting point: 64°C, suggesting lower crystallinity than tertiary alcohols with compact structures .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Features (¹³C-NMR)
Target Compound (estimated) ~206.3 N/A N/A δ 22–24 ppm (iso-butyl CH₃), ~74 ppm (C-OH)
1-(4-Chlorophenyl)-2-methyl-2-propanol 184.66 N/A N/A δ 147.86 ppm (C-Cl), 199.11 ppm (C=O)
1-(4-Methylphenyl)-1-propanol 150.22 N/A N/A δ 20.94 ppm (CH₃), 73.65 ppm (C-OH)
10a (piperidinyl derivative) 306.92 64 94 δ 74.61 ppm (C-OH), 143.64 ppm (aromatic C)

Reactivity and Functional Tests

  • Lucas Test: The target compound, as a tertiary alcohol, reacts immediately with Lucas reagent (ZnCl₂/HCl), producing cloudiness within seconds.
  • Oxidation : Tertiary alcohols resist oxidation under mild conditions, unlike primary/secondary analogs.

Biological Activity

1-(4-iso-Butylphenyl)-2-methyl-2-propanol, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial activity, cytotoxic effects, and its mechanisms of action. The information is derived from diverse sources to ensure a comprehensive understanding.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. The compound features an iso-butyl group attached to a phenolic ring, which enhances its lipophilicity and potential interaction with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various phenolic compounds, including those similar to this compound. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against a range of pathogens.

Table 1: Antimicrobial Activity of Related Phenolic Compounds

CompoundMIC (µM) against BacteriaMIC (µM) against Fungi
This compoundTBDTBD
Butyl Cinnamate626.62672.83
Ethyl Cinnamate726.36789.19

Note: TBD indicates that specific MIC values for this compound were not available in the reviewed literature.

The biological activity of this compound is thought to be linked to its interaction with cellular components. Studies suggest that similar compounds may disrupt cell membranes by interacting with ergosterol, a key component in fungal cell membranes, leading to increased permeability and cell death .

Cytotoxic Effects

Research on related phenolic compounds indicates potential cytotoxic effects on human cancer cell lines. For instance, certain derivatives have shown significant cytotoxicity at varying concentrations, suggesting that structural modifications can enhance or diminish biological activity.

Table 2: Cytotoxicity of Related Compounds

CompoundIC50 (µM) against Cancer Cells
This compoundTBD
Propyl Phenol150
Butyl Phenol200

Note: IC50 values for this compound are not available.

Case Studies

A notable case study examined the effects of phenolic compounds on various bacterial strains and their resistance profiles. The study found that increasing the carbon chain length in related compounds improved their antimicrobial efficacy, suggesting that similar modifications could be beneficial for enhancing the activity of this compound .

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